molecular formula C18H24N8O2S B2517404 N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 2197264-67-6

N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2517404
CAS RN: 2197264-67-6
M. Wt: 416.5
InChI Key: QEZJTTHGSPEDOX-UHFFFAOYSA-N
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Description

The compound "N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide" is a heterocyclic compound that features several distinct structural motifs, including a triazolopyridazine core, an azetidine ring, and a sulfonamide group. These structural elements are commonly found in molecules with potential biological activities, such as antibacterial and insecticidal properties, as well as enzyme inhibition capabilities.

Synthesis Analysis

The synthesis of heterocyclic compounds containing a sulfonamido moiety, as seen in the compound of interest, often involves the reaction of precursor molecules with various active methylene compounds or hydrazine derivatives. For instance, the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate can be reacted to produce a range of heterocyclic derivatives, including pyrazole and oxazole derivatives . Similarly, cyanoacetanilide derivatives have been used as starting materials to synthesize a variety of heterocyclic compounds incorporating a sulfonamide-bearing thiazole moiety .

Molecular Structure Analysis

The molecular structure of such heterocyclic compounds is characterized by the presence of multiple rings, including aromatic and non-aromatic systems, which can influence the molecule's electronic properties and reactivity. The presence of a sulfonamide group is a common feature in many biologically active compounds, and its inclusion in the molecular structure can significantly affect the compound's interaction with biological targets .

Chemical Reactions Analysis

Heterocyclic compounds containing sulfonamide groups can undergo various chemical reactions, including cyclization and substitution reactions, to form a wide array of derivatives with potential biological activities. For example, the reaction of a sulfanilamide derivative with aroylhydrazides, amines, or thiols can lead to the formation of compounds with aroylhydrazone or thiadiazinyl moieties . These reactions are crucial for the diversification of the chemical space and the discovery of new bioactive molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic sulfonamides are influenced by their molecular structure. The presence of multiple heteroatoms, such as nitrogen and sulfur, can impart a range of properties, including solubility, acidity/basicity, and the ability to form hydrogen bonds. These properties are important for the compound's stability, reactivity, and interaction with biological systems. For instance, the inhibitory activity of sulfonamides against carbonic anhydrases is affected by the electronic properties of the substituents attached to the sulfonamide group .

Scientific Research Applications

Antibacterial and Anticancer Research

A study by Azab et al. (2013) focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. The synthesized compounds showed significant antibacterial activities, highlighting the potential of similar compounds in combating bacterial infections (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Insecticidal Applications

Soliman et al. (2020) synthesized a novel series of sulfonamide thiazole derivatives with anticipated biological activities, including insecticidal properties. These compounds were tested against the cotton leafworm, showing potent toxic effects. This research underscores the potential of sulfonamide-based compounds in agricultural pest control (Nanees N. Soliman, M. Abd El Salam, A. Fadda, & M. Abdelmotaal, 2020).

Herbicidal Activity

Research into the herbicidal activity of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including various derivatives, revealed excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This highlights the agricultural applications of sulfonamide-based heterocycles in weed management (M. Moran, 2003).

Mechanism of Action

properties

IUPAC Name

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N8O2S/c1-11-17(12(2)20-19-11)29(27,28)24(3)14-9-25(10-14)16-8-7-15-21-22-18(26(15)23-16)13-5-4-6-13/h7-8,13-14H,4-6,9-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZJTTHGSPEDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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